

Technical Guide: 4-(Phenylethynyl)piperidin-4-ol

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Compound of Interest

Compound Name: 4-(Phenylethynyl)piperidin-4-ol

Cat. No.: B12574883

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Disclaimer: This document provides a technical overview and a plausible synthetic route for **4-(phenylethynyl)piperidin-4-ol**. As of the latest search, a specific CAS number for this compound has not been identified in public databases, suggesting it may be a novel or not widely available chemical entity. The experimental protocols described herein are based on established chemical transformations for analogous compounds and should be adapted and optimized under appropriate laboratory settings by qualified personnel.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of a phenylethynyl group at the 4-position of a 4-hydroxypiperidine core creates a rigid, sterically defined moiety that can be exploited for probing specific binding interactions in biological targets. This guide outlines a prospective synthesis, potential properties, and relevant experimental procedures for **4-(phenylethynyl)piperidin-4-ol**, a compound of interest for synthetic and medicinal chemistry research.

While specific data for the title compound is not readily available, we can infer its properties and a viable synthetic strategy from closely related and well-documented analogues. The primary synthetic challenge lies in the stereoselective and efficient introduction of the phenylethynyl group onto the piperidine-4-one precursor.

Physicochemical Properties

Quantitative data for **4-(phenylethynyl)piperidin-4-ol** is not available. However, for the closely related compound, 4-(4-Chlorophenyl)piperidin-4-ol (CAS: 39512-49-7), the following properties are reported:

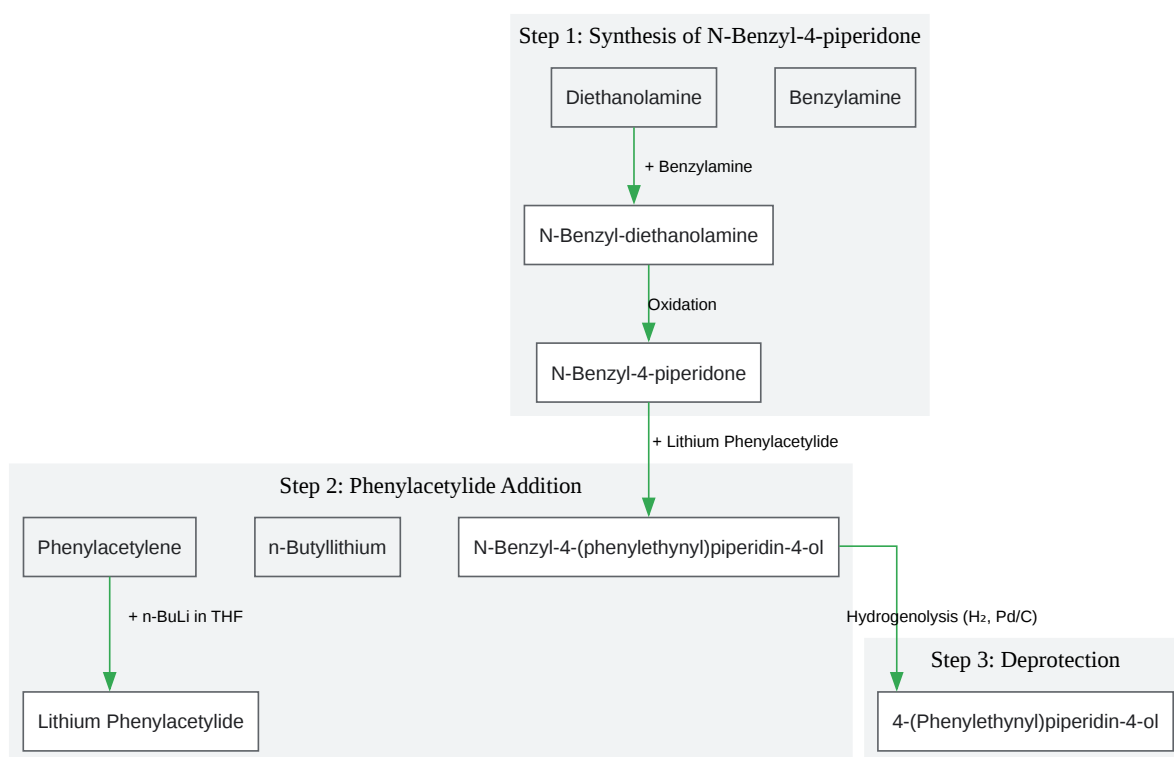
Property	Value
Molecular Formula	C ₁₁ H ₁₄ ClNO
Molecular Weight	211.69 g/mol
Appearance	White to creamy-white crystalline powder
Melting Point	137-140 °C

It is anticipated that **4-(phenylethynyl)piperidin-4-ol** would present as a solid at room temperature with a distinct melting point and characteristic spectroscopic signatures.

Proposed Synthetic Pathway

The most direct and logical synthetic route to **4-(phenylethynyl)piperidin-4-ol** involves the nucleophilic addition of a phenylacetylide species to a suitable N-protected 4-piperidone, followed by deprotection if necessary. A common and effective N-protecting group for this transformation is the benzyl group, which can be readily removed via hydrogenolysis.

Synthetic Workflow Diagram



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Caption: Proposed synthetic pathway for **4-(phenylethynyl)piperidin-4-ol**.

Experimental Protocols

The following are detailed, analogous experimental procedures that can be adapted for the synthesis of **4-(phenylethynyl)piperidin-4-ol**.

Synthesis of N-Benzyl-4-piperidone (Precursor)

This procedure is adapted from methods for the synthesis of N-substituted 4-piperidones.

Materials:

- Diethanolamine
- Benzylamine
- Appropriate oxidizing agent (e.g., Swern oxidation reagents, PCC)
- Solvents (e.g., Dichloromethane, Diethyl ether)
- Standard glassware for organic synthesis

Procedure:

- Synthesis of N-Benzyl-diethanolamine: In a round-bottom flask, combine diethanolamine and benzylamine. The reaction can be carried out neat or in a suitable solvent. Heat the mixture under reflux for several hours. Monitor the reaction progress by TLC. Upon completion, the excess benzylamine and water formed can be removed under reduced pressure. The crude N-benzyl-diethanolamine can be purified by distillation or used directly in the next step.
- Oxidation to N-Benzyl-4-piperidone: Dissolve the N-benzyl-diethanolamine in a suitable anhydrous solvent such as dichloromethane. Add the chosen oxidizing agent (e.g., pyridinium chlorochromate (PCC) or reagents for a Swern oxidation) portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction is often exothermic. Stir the mixture until the starting material is consumed (monitored by TLC). Upon completion, work up the reaction mixture according to the specific requirements of the oxidant used. This typically involves filtration, washing with aqueous solutions to remove byproducts, drying the organic layer, and concentrating under reduced pressure. The crude N-benzyl-4-piperidone can be purified by column chromatography or distillation.

Synthesis of N-Benzyl-4-(phenylethynyl)piperidin-4-ol

This procedure is based on the well-established addition of lithium acetylides to ketones.^[1]

Materials:

- N-Benzyl-4-piperidone
- Phenylacetylene
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Standard glassware for air-sensitive reactions (e.g., Schlenk line, nitrogen/argon atmosphere)

Procedure:

- **Preparation of Lithium Phenylacetylide:** To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. To this, add phenylacetylene dropwise. After stirring for a few minutes, slowly add a solution of n-butyllithium in hexanes dropwise. Stir the resulting mixture at -78 °C for 30-60 minutes.
- **Addition to N-Benzyl-4-piperidone:** In a separate flame-dried flask under an inert atmosphere, dissolve N-benzyl-4-piperidone in anhydrous THF and cool to -78 °C. To this solution, add the freshly prepared lithium phenylacetylide solution dropwise via cannula. Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
- **Work-up and Purification:** Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-benzyl-4-(phenylethynyl)piperidin-4-ol.

Deprotection to 4-(Phenylethynyl)piperidin-4-ol

This procedure utilizes standard conditions for the hydrogenolysis of a benzyl group.

Materials:

- N-Benzyl-4-(**phenylethynyl**)piperidin-4-ol
- Palladium on carbon (Pd/C, 10 wt. %)
- Methanol or Ethanol
- Hydrogen gas (H₂)
- Standard hydrogenation apparatus

Procedure:

- Dissolve N-benzyl-4-(**phenylethynyl**)piperidin-4-ol in methanol or ethanol in a suitable hydrogenation flask.
- Carefully add a catalytic amount of 10% Pd/C to the solution.
- Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (typically via a balloon or at a slightly positive pressure).
- Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.
- Concentrate the filtrate under reduced pressure to yield the crude 4-(**phenylethynyl**)piperidin-4-ol. The product can be further purified by recrystallization or column chromatography if necessary.

Characterization

While experimental data for the title compound is unavailable, the following are expected spectroscopic characteristics based on analogous structures.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the phenyl group protons, and a singlet for the hydroxyl proton (which may be broad and exchangeable with D_2O). The protons on the piperidine ring adjacent to the nitrogen will likely appear as multiplets.
- ^{13}C NMR: The carbon NMR spectrum should display signals corresponding to the piperidine ring carbons, the phenyl group carbons, and the two acetylenic carbons. The quaternary carbon at the 4-position bearing the hydroxyl and phenylethynyl groups will have a characteristic chemical shift.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **4-(phenylethynyl)piperidin-4-ol**. Fragmentation patterns may include loss of water and cleavage of the piperidine ring.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the O-H stretch of the hydroxyl group, characteristic C-H stretching for the aromatic and aliphatic protons, and a sharp, weak absorption for the $\text{C}\equiv\text{C}$ triple bond.

Safety and Handling

The precursors and reagents used in the proposed synthesis are hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. n-Butyllithium is pyrophoric and reacts violently with water. Phenylacetylene is flammable. The final product's toxicological properties are unknown and should be handled with care. Researchers should consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

This technical guide provides a comprehensive overview for the synthesis and potential characterization of **4-(phenylethynyl)piperidin-4-ol**. While this compound appears to be a novel entity, its synthesis is achievable through established and reliable synthetic methodologies. The provided experimental protocols for analogous compounds offer a solid foundation for researchers to develop a robust synthesis of this and related compounds for further investigation in drug discovery and chemical biology.

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References

- 1. Structural and rate studies of the 1,2-additions of lithium phenylacetylide to lithiated quinazolinones: influence of mixed aggregates on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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